Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)-

Catalog No.
S13072275
CAS No.
646067-99-4
M.F
C17H18O3
M. Wt
270.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)-

CAS Number

646067-99-4

Product Name

Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)-

IUPAC Name

2,5-dimethoxy-4-(1-phenylprop-2-enyl)phenol

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

InChI

InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-17(20-3)15(18)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3

InChI Key

BDTSIQXDGUXNMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)OC)O

Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)-, also known as 4-allyl-2,5-dimethoxyphenol, is an organic compound belonging to the class of methoxyphenols. It features a phenolic structure with two methoxy groups and an allyl group attached to the aromatic ring. This compound is characterized by its molecular formula C11H14O3C_{11}H_{14}O_{3} and a molecular weight of approximately 194.23 g/mol. The unique substitution pattern on the benzene ring imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields .

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of quinones.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield corresponding alcohols.
  • Substitution Reactions: The compound can react with halogens or nitrating agents to form halogenated or nitrated derivatives .

This compound has been studied for its potential biological activities. It exhibits antioxidant properties, which may help in scavenging free radicals and mitigating oxidative stress. Additionally, it has shown antimicrobial activity, making it a candidate for further research in medicinal chemistry and pharmacology. Investigations into its therapeutic effects are ongoing, particularly concerning its efficacy against specific diseases .

The synthesis of Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- typically involves:

  • Methylation of Phloroglucinol: This method utilizes methyl iodide in the presence of a base such as potassium carbonate.
  • Allylation: The introduction of the allyl group can be achieved through various methods including allylic substitution reactions .

Industrial production methods mirror laboratory synthesis but are scaled for higher yields and consistency, often employing continuous flow reactors.

Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- has diverse applications:

  • Chemistry: Used as a precursor in organic synthesis and as a reagent in analytical chemistry.
  • Biology: Investigated for potential health benefits due to its antioxidant and antimicrobial properties.
  • Medicine: Explored for therapeutic applications in treating various diseases.
  • Industry: Employed in the production of fragrances and flavors due to its aromatic properties .

Research into the interaction mechanisms of Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- suggests that it interacts with various molecular targets within biological systems. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Further studies are needed to elucidate its full range of interactions and therapeutic potential .

Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- can be compared with several similar compounds:

Compound NameMolecular FormulaUnique Features
Phenol, 2,6-dimethoxy-4-(2-propenyl)-C11H14O3C_{11}H_{14}O_{3}Different substitution pattern affecting activity
Phenol, 3,5-dimethoxy-2-(2-propenyl)-C11H14O3C_{11}H_{14}O_{3}Similar structure but varied biological properties
Eugenol (Phenol, 2-methoxy-4-(prop-2-enyl)-)C10H12O3C_{10}H_{12}O_{3}Widely studied for its medicinal properties

The uniqueness of Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- lies in its specific methoxy substitution pattern and the presence of an allyl group that enhances its chemical reactivity and biological activity compared to other phenolic compounds .

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

270.125594432 g/mol

Monoisotopic Mass

270.125594432 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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